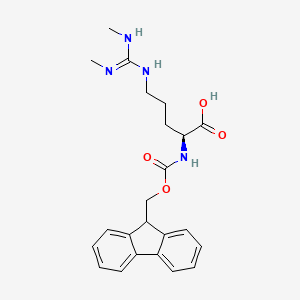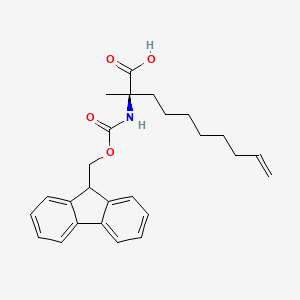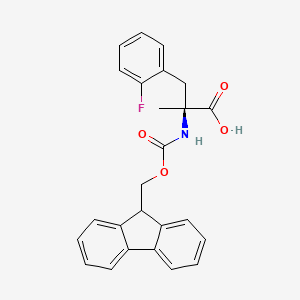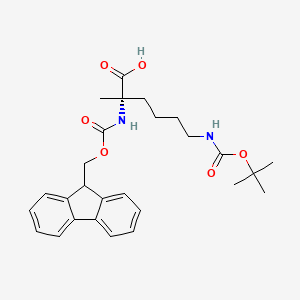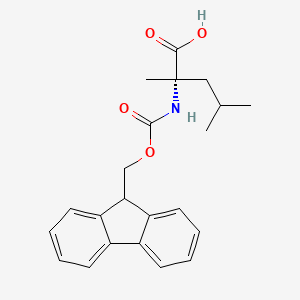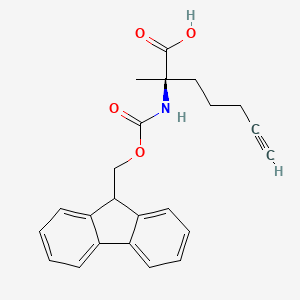
Boc-Metyr(Me)-OH DCHA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Boc-Metyr(Me)-OH DCHA” seems to be a compound involving an amino acid derivative. “Boc” refers to a tert-butoxycarbonyl protective group, which is commonly used in peptide synthesis to protect the amine group . “Metyr(Me)” could refer to a modified tyrosine amino acid, and “OH DCHA” might refer to a hydroxyl group and dicyclohexylamine, respectively .
Molecular Structure Analysis
The molecular structure would depend on the specific modifications represented by “Metyr(Me)” and “OH DCHA”. The Boc group would add a tert-butoxycarbonyl structure to the molecule .Chemical Reactions Analysis
The Boc group can be removed from the amine using moderately strong acids (e.g., trifluoroacetic acid), allowing for further reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on the specific structure of the molecule. The Boc group generally makes compounds more lipophilic .Wissenschaftliche Forschungsanwendungen
Dynamic Combinatorial Chemistry (DCC)
Dynamic combinatorial chemistry has been a focal point of research, providing insights into enzyme inhibition through the reversible formation of boronate esters. This approach has proven beneficial in identifying ligands for biomacromolecules, employing reactions suitable for aqueous solutions and enabling the study of complex molecular systems (Leung et al., 2011). Additionally, DCC serves as a tool for facilitating the identification of inhibitors for protein targets, underscoring its utility in drug discovery and the development of therapeutic agents (Mondal & Hirsch, 2015).
Synthesis of Organic/Inorganic Hybrid Materials
The creation of silica–triazine hybrids through the reaction of silanol groups with specific chloro-triazine compounds and subsequent acylation demonstrates the versatility of Boc-protected amino acids in material science. These hybrids have shown to effectively reduce friction, providing insights into the development of novel materials for tribological applications (Kaminski et al., 2006).
Catalysis and Chemical Reactions
Research into the catalytic potential of C-doped boron nitride fullerenes for methanol dehydrogenation illustrates the importance of novel catalysts in chemical transformations. These studies have revealed that such catalysts can effectively lower activation energy barriers, facilitating more efficient reaction pathways (Esrafili & Nurazar, 2014).
Environmental Applications
In environmental science, the utilization of boron-doped diamond electrodes for the degradation of pollutants highlights the role of advanced materials in water treatment. These electrodes have been effective in the complete mineralization of contaminants, offering a promising approach to addressing pollution (Polcaro et al., 2004).
Safety and Hazards
Wirkmechanismus
Target of Action
Boc-Metyr(Me)-OH DCHA is a derivative of the amino acid methionine . The primary target of this compound is the amine group of other molecules . The compound acts as a protecting group for amines in organic synthesis .
Mode of Action
The Boc (tert-butyloxycarbonyl) group in Boc-Metyr(Me)-OH DCHA can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This results in the formation of N-tert-butoxycarbonyl or so-called Boc derivatives .
Eigenschaften
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-3-(4-methoxyphenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5.C12H23N/c1-16(2,3)22-15(20)17(4)13(14(18)19)10-11-6-8-12(21-5)9-7-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h6-9,13H,10H2,1-5H3,(H,18,19);11-13H,1-10H2/t13-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLGWIMOMDIMBKW-ZOWNYOTGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CC1=CC=C(C=C1)OC)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@@H](CC1=CC=C(C=C1)OC)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H46N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80673998 |
Source


|
| Record name | N-(tert-Butoxycarbonyl)-N,O-dimethyl-L-tyrosine--N-cyclohexylcyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Metyr(Me)-OH DCHA | |
CAS RN |
135103-27-4 |
Source


|
| Record name | N-(tert-Butoxycarbonyl)-N,O-dimethyl-L-tyrosine--N-cyclohexylcyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2,3,4,5,6-pentafluorophenyl) (2S)-5-[[amino-[(2,2,5,7,8-pentamethyl-4-oxo-3H-chromen-6-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate](/img/structure/B613561.png)
